molecular formula C21H19BrN2O4S B4614255 2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide

2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide

Cat. No.: B4614255
M. Wt: 475.4 g/mol
InChI Key: CQXHRUINRWPAMH-WOJGMQOQSA-N
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Description

2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H19BrN2O4S and its molecular weight is 475.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.02489 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Profile

The synthesis of thiazolidinone derivatives involves various chemical reactions leading to compounds with potential antimicrobial activities. For instance, the formation of these compounds can start from the esterification of specific phenols, followed by hydrazination and reaction with aromatic aldehydes to yield N-(substituted benzylidene) derivatives. Cyclization with thioglycolic acid may produce thiazolidinone compounds that exhibit antibacterial and antifungal properties (Fuloria, Fuloria, & Gupta, 2014).

Hypoglycemic Activity

Some thiazolidinone derivatives have shown promising hypoglycemic activity, indicating potential applications in diabetes management. The synthesis methods involve stirring thiazolidinedione with substituted acetamide at room temperature or under microwave irradiation, enhancing reaction rates and yields. These compounds were evaluated in animal models for their hypoglycemic activity, with some derivatives exhibiting significant effects (Nikalje, Deshp, & Une, 2012).

Antiproliferative Activity

The design and synthesis of pyridine linked thiazole derivatives have been explored for their antiproliferative activity against various cancer cell lines. The compounds showed promising activity against specific cancer types, offering insights into the potential development of new anticancer agents (Alqahtani & Bayazeed, 2020).

Antioxidant and Anti-HCV Agents

Novel compounds derived from thiazolidinone have been investigated for their antioxidant and anti-HCV activities. These studies reveal that certain derivatives possess strong radical scavenging abilities and moderate activity against HCV NS5B RNA-dependent RNA polymerase, suggesting their potential application in pharmaceutical fields as natural antioxidants and therapeutic agents for hepatitis C virus (Li, Xiao‐Ming Li, Gloer, & Wang, 2012).

Properties

IUPAC Name

2-[2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O4S/c1-3-24-20(26)18(29-21(24)27)11-14-6-9-17(16(22)10-14)28-12-19(25)23-15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3,(H,23,25)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXHRUINRWPAMH-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C)Br)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C)Br)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide
Reactant of Route 3
2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.